molecular formula C13H30O5Si B091470 (3,3-Diethoxypropyl)triethoxysilane CAS No. 15184-27-7

(3,3-Diethoxypropyl)triethoxysilane

Cat. No. B091470
Key on ui cas rn: 15184-27-7
M. Wt: 294.46 g/mol
InChI Key: FNVLANCFUDHVBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06465671B1

Procedure details

A round-bottomed flask is introduced with 2 g (1.1 equivalent) of 3,3-diethoxy-1-propene produced in Example 1, and 2 ml (1 equivalent) of triethoxysilane commercially available from Aldrich, Co. Then, hydrogen hexachloroplatinate (H2PtCl6), a metal catalyst, is added in the amount of 1 ppm to the solution. After that, the resulting mixture is allowed to react at 100° C. under atmospheric pressure for 48 hours. Next, the resulting material is fractionally distilled under a vacuum, thereby giving 4.2 g of colorless 3,3-diethoxyprophyltriethoxysilane. The product is dissolved in CDCl3 and measured for 1NMR and infrared-absorbing spectrum. Results are shown in FIGS. 1 and 2.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
[Compound]
Name
hydrogen hexachloroplatinate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][CH:4]([O:7][CH2:8][CH3:9])[CH:5]=[CH2:6])[CH3:2].[CH2:10]([O:12][SiH:13]([O:17][CH2:18][CH3:19])[O:14][CH2:15][CH3:16])[CH3:11]>>[CH2:1]([O:3][CH:4]([O:7][CH2:8][CH3:9])[CH2:5][CH2:6][Si:13]([O:17][CH2:18][CH3:19])([O:14][CH2:15][CH3:16])[O:12][CH2:10][CH3:11])[CH3:2]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(C)OC(C=C)OCC
Name
Quantity
2 mL
Type
reactant
Smiles
C(C)O[SiH](OCC)OCC
Step Two
Name
hydrogen hexachloroplatinate
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react at 100° C. under atmospheric pressure for 48 hours
Duration
48 h
DISTILLATION
Type
DISTILLATION
Details
Next, the resulting material is fractionally distilled under a vacuum
CUSTOM
Type
CUSTOM
Details
giving 4.2 g of colorless 3,3-diethoxyprophyltriethoxysilane
DISSOLUTION
Type
DISSOLUTION
Details
The product is dissolved in CDCl3
CUSTOM
Type
CUSTOM
Details
infrared-absorbing spectrum
CUSTOM
Type
CUSTOM
Details
Results

Outcomes

Product
Name
Type
Smiles
C(C)OC(CC[Si](OCC)(OCC)OCC)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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